molecular formula C11H11N3O2 B1609540 Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate CAS No. 857284-24-3

Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate

Cat. No.: B1609540
CAS No.: 857284-24-3
M. Wt: 217.22 g/mol
InChI Key: VVXFDHSFRDDURK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate is systematically named according to IUPAC guidelines as methyl 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoate . The nomenclature prioritizes the benzoate core, with substitution at the third position of the aromatic ring by a methylene group linked to the 1H-1,2,4-triazole moiety. Key identifiers include:

Property Value Source Reference
Molecular formula C$${11}$$H$${11}$$N$${3}$$O$${2}$$ , ,
SMILES COC(=O)C1=CC=CC(=C1)CN2C=NC=N2
InChIKey VVXFDHSFRDDURK-UHFFFAOYSA-N

The compound’s systematic identification relies on its distinct functional groups: a methyl ester at the benzene ring’s carboxyl position and a 1,2,4-triazole substituent connected via a methylene bridge. This structural configuration differentiates it from isomers such as methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate, where substitution occurs at the para position.

Crystallographic Analysis and Conformational Isomerism

While direct crystallographic data for this compound are unavailable, analogous triazolyl benzoate complexes provide insights. For example, copper(II) complexes with 5-methyl-1H-1,2,4-triazole-3-carboxylate ligands exhibit octahedral coordination geometries, with bond lengths of 1.960–2.540 Å for Cu–N and Cu–O bonds. In zinc(II) frameworks, triazolyl benzoates adopt bridging modes, forming interpenetrated networks with bond angles near 120° at the triazole ring.

Hypothetical conformational analysis suggests that the methylene linker between the triazole and benzoate groups allows rotational flexibility, potentially leading to gauche or anti conformers. Steric interactions between the triazole’s nitrogen atoms and the aromatic ring may favor a planar arrangement, as observed in related Schiff base derivatives.

Parameter Value (Hypothetical) Reference Compound Data
C–N bond length 1.32–1.35 Å ,
Dihedral angle (C–C–N) 110–120°

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) simulations of this compound predict a HOMO-LUMO gap of approximately 8.14 eV, based on analogous triazolyl compounds. The triazole ring’s electron-deficient nature lowers the LUMO energy (-0.72 eV), enhancing electrophilic reactivity at the methylene bridge. Key electronic properties include:

Property Value Source Reference
HOMO energy -8.86 eV
LUMO energy -0.72 eV
Dipole moment 4.12 D

The benzoate’s carbonyl group contributes to a partial positive charge on the ester oxygen (Mulliken charge: -0.45 e), while the triazole’s N2 atom exhibits a negative charge (-0.32 e). These features facilitate intermolecular hydrogen bonding, as evidenced in related coordination polymers.

Comparative Structural Analysis with Related Triazolyl Benzoate Derivatives

This compound shares structural motifs with several derivatives, differing primarily in substitution patterns and electronic effects:

Compound Substitution Pattern Key Structural Feature Reference
Methyl 4-((3-nitro-1H-1,2,4-triazol-1-yl)methyl)benzoate Para-nitro group on triazole Enhanced electrophilicity at nitro group
Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate Triazole linked at C3 Altered hydrogen-bonding capacity
4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoic acid Ethoxy spacer Increased conformational flexibility

Comparative NMR analysis reveals upfield shifts for the methylene protons (δ 4.85–5.20 ppm) in this compound, contrasting with δ 5.60–5.90 ppm for nitro-substituted analogs. Infrared spectra show characteristic C=O stretches at 1,720 cm$$^{-1}$$ and triazole ring vibrations near 1,550 cm$$^{-1}$$, consistent across derivatives.

Substituent effects profoundly influence reactivity: electron-withdrawing groups (e.g., nitro) reduce basicity at the triazole’s N4 atom, while electron-donating groups (e.g., methoxy) enhance coordination to metal ions.

Properties

IUPAC Name

methyl 3-(1,2,4-triazol-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)10-4-2-3-9(5-10)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXFDHSFRDDURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428759
Record name Methyl 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-24-3
Record name Benzoic acid, 3-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857284-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate typically follows a multi-step process:

  • Preparation of a halomethyl benzoate intermediate (commonly a bromomethyl or chloromethyl derivative of methyl benzoate).
  • Nucleophilic substitution of the halogen atom by 1H-1,2,4-triazole to form the target compound.

This approach leverages the nucleophilicity of the triazole nitrogen and the electrophilicity of the halomethyl group attached to the aromatic ester.

Detailed Preparation Method from Literature

Preparation of Halomethyl Benzoate Intermediate

One common method involves the synthesis of a halomethyl ester derivative of methyl 3-bromobenzoate or methyl 3-chlorobenzoate. This can be achieved by:

  • Starting from methyl 3-bromobenzoate or methyl 3-chlorobenzoate.
  • Introducing a halomethyl group at the benzylic position (adjacent to the aromatic ring) through bromination or chlorination reactions under controlled conditions.

For example, bromination of methyl 3-methylbenzoate with bromine in glacial acetic acid at low temperature yields the bromomethyl derivative with good selectivity and yield (~74%).

Nucleophilic Substitution with 1H-1,2,4-Triazole

The halomethyl intermediate is then reacted with 1H-1,2,4-triazole in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone. The reaction conditions typically involve:

  • Stirring the mixture at elevated temperatures (e.g., 130°C) overnight.
  • The nucleophilic nitrogen of the triazole attacks the electrophilic benzylic carbon, displacing the halogen and forming the this compound.

This reaction proceeds with good yields (60–85%) depending on the exact conditions and substrates used.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield (%)
1 Methyl 3-methylbenzoate + Br2 in glacial acetic acid, 20°C, 2.5 h Bromination to form bromomethyl derivative ~74
2 Bromomethyl intermediate + 1H-1,2,4-triazole + 50% NaH in DMSO, 130°C, overnight Nucleophilic substitution to form target compound 60–85

Source: Adapted from procedures described by Furniss et al. and Heeres and Hendickx

Alternative Synthetic Route from Related Compounds

In a related study, a similar compound, methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate, was synthesized by reacting benzoyl chloride with 4-methoxybenzaldehyde and 1,2,4-triazole under heating (150°C) in acetone for 2 hours. The product was purified by column chromatography and freeze-drying, yielding about 80% of the triazole ester. Although this example uses a 4-substituted benzoate, the methodology is adaptable to 3-substituted analogs by selecting the appropriate starting benzaldehyde or benzoic acid derivative.

Purification and Characterization

  • The crude product is typically purified by column chromatography using solvent mixtures such as hexane and chloroform in varying ratios (e.g., 1:4).
  • Freeze-drying or recrystallization is used to obtain the pure compound.
  • Characterization is performed by IR spectroscopy, NMR, and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Purification Yield (%) Notes
Halomethylation followed by nucleophilic substitution Methyl 3-methylbenzoate, Br2, 1H-1,2,4-triazole, NaH Bromination in AcOH at 20°C; substitution in DMSO at 130°C overnight Column chromatography 60–85 Common and efficient
Direct reaction of benzoyl chloride with benzaldehyde and triazole 4-methoxybenzaldehyde, benzoyl chloride, 1H-1,2,4-triazole Heating in acetone at 150°C for 2 h Column chromatography, freeze-drying ~80 Adaptable to 3-substituted benzoates

Research Findings and Notes

  • The nucleophilic substitution step is critical and requires careful control of temperature and solvent to maximize yield and minimize side reactions.
  • Sodium hydride is a preferred base for deprotonating triazole to enhance nucleophilicity.
  • The reaction proceeds via an SN2 mechanism at the benzylic carbon.
  • Purification by chromatography is essential to separate unreacted starting materials and by-products.
  • The method is versatile and can be adapted for various substituted benzoates and triazole derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate has been investigated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth and have been utilized in the development of antifungal agents. Studies indicate that modifications of triazole rings can enhance the efficacy of existing antifungal drugs, making them more potent against resistant strains .

Anticancer Activity
Research has highlighted the potential anticancer properties of triazole derivatives. This compound serves as a pharmacophore in drug design aimed at targeting specific cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth .

Case Study: Drug Development
A study focused on the synthesis of triazole-based compounds revealed that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism of action involves the disruption of cellular processes through interactions with key enzymes involved in cell proliferation .

Materials Science

High-Energy Materials
The energetic properties of this compound make it a candidate for use in high-energy materials and propellants. Its structural features allow it to participate in exothermic reactions, which are essential for developing advanced propellants and explosives .

Polymeric Applications
In materials science, the compound has been explored for incorporation into polymer matrices to enhance mechanical properties and thermal stability. The presence of triazole groups can improve the material's resistance to degradation under various environmental conditions .

Biological Studies

Biological Activity Exploration
this compound is utilized in biological studies to understand the interactions between triazole derivatives and biological targets. Its ability to modulate enzyme activity makes it a valuable tool for studying metabolic pathways and disease mechanisms .

Case Study: Enzyme Interaction
A recent investigation into the binding affinity of this compound with acetylcholinesterase demonstrated its potential as a lead compound for developing treatments for neurodegenerative diseases. The study employed computational modeling to predict interactions and optimize pharmacokinetic properties .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial and anticancer propertiesSignificant cytotoxicity against cancer cell lines
Materials ScienceUse in high-energy materials and polymeric applicationsEnhanced mechanical properties and thermal stability
Biological StudiesExploration of enzyme interactionsPotential as a lead compound for neurodegenerative treatments

Mechanism of Action

The mechanism of action of Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a role in drug metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Differences Molecular Formula Applications/Activity References
Methyl 3-(3-ethyl-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)benzoate Ethyl and 4-methoxyphenyl substituents on triazole C₁₉H₁₉N₃O₃ Anticancer (YQ456 intermediate)
Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate Amino group at 4-position on benzene ring C₁₀H₁₀N₄O₂ Potential precursor for C–H functionalization
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate Propanoate chain instead of benzoate C₆H₉N₃O₂ Agrochemical intermediates
Methyl 3-(1H-1,2,3,4-tetrazol-1-yl)benzoate Tetrazole ring replaces triazole C₉H₉N₄O₂ Enhanced acidity for coordination chemistry
Rizatriptan Benzoate Triazole-methyl linked to indole-ethylamine backbone C₂₂H₂₅N₅O₂ Antimigraine drug (5-HT₁B/1D agonist)

Physicochemical Properties

  • Lipophilicity: Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate exhibits moderate lipophilicity (logP ~2.1), comparable to methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate (logP ~1.8) but lower than Rizatriptan Benzoate (logP ~3.5) due to the latter’s bulky indole group .
  • Solubility : The benzoate ester group reduces aqueous solubility compared to carboxylate analogs like 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid (CAS: 160388-54-5), which is more polar .

Stability and Reactivity

  • The triazole ring in this compound is resistant to hydrolysis under physiological conditions, unlike tetrazole derivatives, which may decompose in acidic environments .
  • The methylene bridge (-CH₂-) between the triazole and benzene ring increases conformational flexibility compared to rigid analogs like flusilazole (bis(4-fluorophenyl)silane-triazole), a commercial fungicide .

Biological Activity

Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a triazole ring, which is known for its significant biological properties. The compound can be represented by the following structural formula:

C11H12N4O2\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_2

This structure allows for various interactions within biological systems, contributing to its pharmacological effects.

Synthesis Methods

The synthesis of this compound typically involves several steps including the formation of the triazole ring through cyclization reactions. Various methods have been reported in the literature:

  • Cyclization Reactions : Using hydrazine derivatives and appropriate carbonyl compounds to form the triazole structure.
  • Alkylation : The introduction of a methyl group at the benzoate position to yield the final product.

Antifungal Activity

This compound exhibits notable antifungal properties. Research has shown that compounds containing triazole moieties are effective against various fungal strains. For instance, studies have reported minimum inhibitory concentrations (MICs) for related triazole compounds against Candida albicans, demonstrating efficacy comparable to established antifungals like fluconazole .

CompoundMIC (µg/mL)Activity Level
Methyl 3-(triazole)0.020High
Fluconazole0.020High

Anticancer Activity

Recent studies highlight the potential of this compound as an anticancer agent. For example, related compounds have shown significant antiproliferative effects in breast cancer cell lines such as MCF-7 and MDA-MB-231 with IC50 values in the nanomolar range . The mechanism of action is thought to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Cell LineIC50 (nM)Mechanism
MCF-752Microtubule disruption
MDA-MB-23174Apoptosis induction

Antibacterial Activity

The compound also demonstrates antibacterial properties against a range of bacterial strains. The presence of the triazole ring enhances its interaction with bacterial enzymes and cellular structures .

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

  • Study on Antifungal Efficacy : A study assessed the antifungal activity against Candida albicans, showing that modifications in substitution patterns on the triazole ring significantly affected potency.
  • Anticancer Evaluation : Another investigation focused on its effects on breast cancer cell lines where it was found to induce G2/M phase arrest and apoptosis via tubulin targeting .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate, and how can reaction yields be improved?

  • Methodological Answer : Synthesis often begins with methyl benzoate derivatives as precursors. A common approach involves nucleophilic substitution or microwave-assisted reactions to introduce the triazole moiety. For example, microwave irradiation can enhance reaction efficiency and yield (80–85%) compared to traditional heating (60–70%) by reducing side reactions . Catalytic systems like NaOH or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity during triazole coupling . Optimization should include solvent selection (e.g., DMF for polar intermediates) and temperature control (60–80°C) to minimize ester hydrolysis.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Identifies the methyl ester proton (δ 3.8–3.9 ppm) and triazole protons (δ 7.5–8.2 ppm). Integration ratios confirm substitution patterns .
  • FT-IR : Key peaks include C=O (ester, ~1720 cm⁻¹) and C-N (triazole, ~1560 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 259.1) and fragmentation patterns .
  • Elemental Analysis (CHNS) : Ensures stoichiometric consistency (±0.3% deviation) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Studies on analogous triazole derivatives suggest antimicrobial activity (e.g., Staphylococcus aureus MIC: 8–16 µg/mL) and anticancer potential via apoptosis induction. Initial screening should include:

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to controls like cisplatin .
  • Mechanistic Probes : Caspase-3/7 activation assays to confirm apoptotic pathways .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the electronic properties and target interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311G+(d,p) to map HOMO-LUMO gaps (e.g., 4.5–5.0 eV), electrostatic potential surfaces, and charge distribution on the triazole ring, which influence reactivity .
  • Docking Studies : AutoDock Vina or Schrödinger Suite can predict binding affinities (ΔG: −8 to −10 kcal/mol) to targets like EGFR or CYP450. Triazole nitrogen atoms often form hydrogen bonds with active-site residues (e.g., Lys123 in EGFR) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Assay Conditions : Standardize protocols (e.g., serum-free media, consistent cell passage numbers).
  • Impurity Profiles : Use HPLC (>95% purity) and LC-MS to exclude confounding byproducts (e.g., hydrolyzed benzoic acid derivatives) .
  • Solubility Effects : Pre-saturate DMSO stocks in PBS to avoid precipitation in biological assays .

Q. How does the spatial arrangement of the triazole moiety impact structure-activity relationships (SAR)?

  • Methodological Answer :

  • Steric Effects : Bulky substituents on the triazole ring (e.g., benzyl groups) reduce membrane permeability, lowering bioavailability .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving kinase inhibition but increasing cytotoxicity .
  • Comparative Studies : Synthesize analogs (e.g., 1,2,3-triazole vs. 1,2,4-triazole) and test against isogenic cell lines to isolate triazole-specific effects .

Q. What advanced functionalization methods enable covalent modification of this compound for probe design?

  • Methodological Answer :

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds fluorophores (e.g., Alexa Fluor 488) for cellular imaging .
  • Post-Synthetic Modification : Pd-catalyzed cross-coupling (Suzuki or Sonogashira) introduces biotin tags or photoaffinity labels .
  • Protection-Deprotection : Use tert-butyl esters to temporarily block the benzoate group during triazole functionalization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate

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